N-(4-(3-oxo-3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)thiazol-2-yl)benzamide
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Overview
Description
“N-(4-(3-oxo-3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)thiazol-2-yl)benzamide” is a chemical compound . It belongs to the class of compounds known as benzamides . Benzamides are organic compounds containing a carboxamido substituent attached to a benzene ring .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its molecular structure and the conditions under which the reactions are carried out. Unfortunately, the specific chemical reactions involving this compound are not mentioned in the available resources .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, and reactivity. Unfortunately, the specific physical and chemical properties of this compound are not provided in the available resources .Scientific Research Applications
Antimicrobial Activities
A study focused on the synthesis of thiazolidinone derivatives incorporating a 1-pyridin-2-yl-piperazine moiety demonstrated their antimicrobial efficacy against a variety of bacterial strains such as Staphylococcus aureus, Bacillus cereus, Escherichia coli, and Pseudomonas aeruginosa, as well as fungal strains including Aspergillus niger and Candida albicans (Patel, Kumari, & Patel, 2012). This highlights the compound's potential as a broad-spectrum antimicrobial agent.
Anti-inflammatory and Analgesic Agents
The compound has shown promise in the development of anti-inflammatory and analgesic agents. Research exploring novel benzodifuranyl, 1,3,5-triazines, and thiazolopyrimidines derived from visnaginone and khellinone revealed significant inhibitory activity on COX-2 enzymes, along with notable analgesic and anti-inflammatory properties (Abu‐Hashem, Al-Hussain, & Zaki, 2020). This suggests potential therapeutic applications in managing pain and inflammation.
Antipsychotic Agents
The structural framework of N-(4-(3-oxo-3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)thiazol-2-yl)benzamide is conducive to modifications leading to potent antipsychotic agents. A study synthesizing and evaluating heterocyclic carboxamides as potential antipsychotic agents discovered derivatives with significant in vivo activities comparable to known antipsychotics, without the pronounced side effects often associated with these medications (Norman, Navas, Thompson, & Rigdon, 1996).
Antituberculosis Activity
Another important application is in the treatment of tuberculosis. Thiazole-aminopiperidine hybrid analogues have been designed and synthesized as novel Mycobacterium tuberculosis GyrB inhibitors. One such compound showed promising activity against Mycobacterium smegmatis and Mycobacterium tuberculosis, indicating potential as an antituberculosis agent (Jeankumar et al., 2013).
Cancer Research
Compounds related to this compound have been evaluated for their antiproliferative activities against various cancer cell lines, suggesting a potential role in cancer therapy. For example, derivatives of 2-piperazino-1,3-benzo[d]thiazoles exhibited significant effects against human splenic B-lymphoblastoid cells and acute B-lymphoblastic leukemia cell lines (Al-Soud et al., 2010).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
N-[4-[3-oxo-3-(4-pyridin-2-ylpiperazin-1-yl)propyl]-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O2S/c28-20(27-14-12-26(13-15-27)19-8-4-5-11-23-19)10-9-18-16-30-22(24-18)25-21(29)17-6-2-1-3-7-17/h1-8,11,16H,9-10,12-15H2,(H,24,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMKDHOWWCCJWEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)CCC3=CSC(=N3)NC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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